Ethyl 1-carbamoylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-carbamoylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is also known by its IUPAC name, ethyl 1-(aminocarbonyl)-4-piperidinecarboxylate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-carbamoylpiperidine-4-carboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with ethyl chloroformate and subsequent carbamoylation . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters . The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-carbamoylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-carbamoylpiperidine-4-carboxylate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of ethyl 1-carbamoylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 1-carbamoylpiperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: Lacks the carbamoyl group, resulting in different chemical reactivity and biological activity.
1-Carbamoylpiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-carbamoylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)7-3-5-11(6-4-7)9(10)13/h7H,2-6H2,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUZQOAIYGQCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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